

Phthalimide-PEG2-Boc: A Core Component in Modern Drug Discovery

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Compound of Interest

Compound Name: *Phthalimide-PEG2-Boc*

Cat. No.: *B8128025*

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This technical guide provides an in-depth overview of **Phthalimide-PEG2-Boc**, a bifunctional linker critical to the advancement of targeted protein degradation and other bioconjugation strategies. Addressed to researchers, medicinal chemists, and professionals in drug development, this document details the molecule's physicochemical properties, outlines experimental protocols for its application, and contextualizes its role in innovative therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

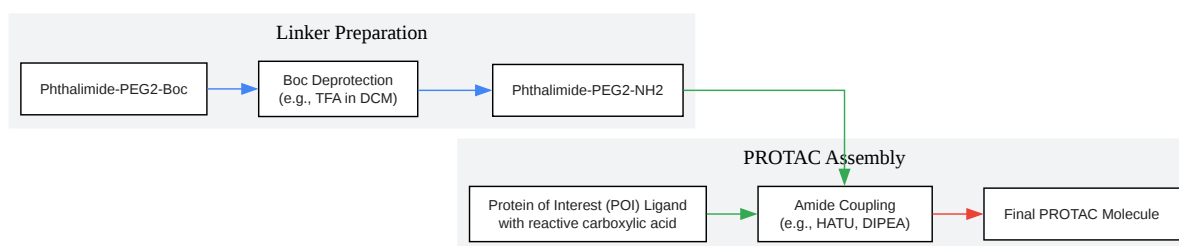
Phthalimide-PEG2-Boc is a well-defined chemical entity that serves as a versatile building block in the synthesis of more complex molecules. Its structure incorporates a phthalimide group, a short polyethylene glycol (PEG) linker, and a tert-Butyloxycarbonyl (Boc) protecting group.

Property	Value
Chemical Formula	C ₁₇ H ₂₂ N ₂ O ₆
Molecular Weight	350.37 g/mol
CAS Number	1596368-98-7

Application in PROTAC Synthesis: A General Workflow

Phthalimide-PEG2-Boc is frequently utilized as a component of the linker in PROTACs. The phthalimide moiety can act as a ligand for E3 ubiquitin ligases, such as Cereblon (CRBN), while the Boc-protected amine provides a reactive handle for conjugation to a target protein ligand after deprotection. The PEG2 spacer offers desirable solubility and conformational flexibility to the resulting PROTAC molecule.

A generalized workflow for the synthesis of a PROTAC using a phthalimide-PEG linker is depicted below. This process typically involves the deprotection of the Boc group to reveal a primary amine, which is then coupled to a ligand for the protein of interest (POI).



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A generalized workflow for the synthesis of a PROTAC utilizing a deprotected Phthalimide-PEG2 linker.

Experimental Protocols

The following are representative protocols for the deprotection of **Phthalimide-PEG2-Boc** and its subsequent conjugation.

Protocol 1: Boc Deprotection of Phthalimide-PEG2-Boc

Objective: To remove the Boc protecting group to yield the free amine for subsequent conjugation.

Materials:

- **Phthalimide-PEG2-Boc**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar

Procedure:

- Dissolve **Phthalimide-PEG2-Boc** in DCM (e.g., 0.1 M concentration).
- To the stirring solution, add an equal volume of TFA.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess TFA.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Phthalimide-PEG2-amine.

Protocol 2: Characterization of Phthalimide-PEG2-Boc

Objective: To confirm the identity and purity of the **Phthalimide-PEG2-Boc** compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

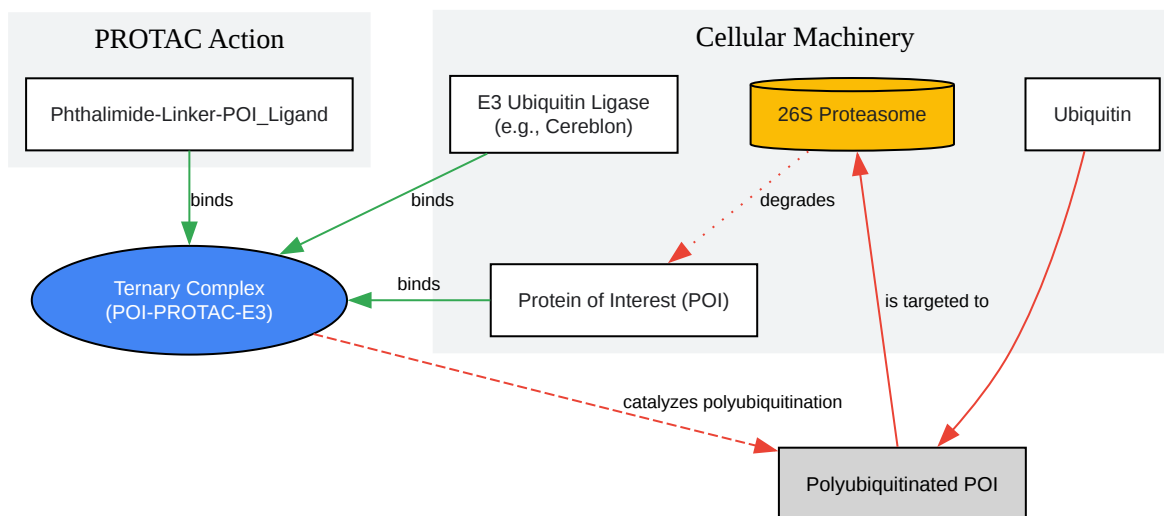
- ¹H NMR (in CDCl₃, 400 MHz): Expected chemical shifts (δ) would include:
 - Aromatic protons of the phthalimide group appearing in the range of 7.7-7.9 ppm.
 - Protons of the PEG linker appearing as multiplets in the range of 3.5-3.9 ppm.
 - A broad singlet corresponding to the NH proton of the carbamate.
 - A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.

2. Mass Spectrometry (MS):

- Electrospray Ionization (ESI-MS): The expected mass-to-charge ratio ([M+H]⁺) for the protonated molecule would be approximately 351.15. Fragmentation patterns would likely show the loss of the Boc group (a loss of 100 amu) or cleavage within the PEG linker.

Signaling Pathways and Logical Relationships

The primary role of **Phthalimide-PEG2-Boc**, once incorporated into a PROTAC, is to facilitate the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. The logical flow of this process is illustrated below.



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Mechanism of action for a PROTAC utilizing a phthalimide-based E3 ligase ligand.

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